molecular formula C12H15F3N2O2 B1375365 (3-Amino-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester CAS No. 795307-83-4

(3-Amino-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B1375365
CAS No.: 795307-83-4
M. Wt: 276.25 g/mol
InChI Key: WMNCWFCSNVHPGF-UHFFFAOYSA-N
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Description

(3-Amino-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester: is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-amino-5-trifluoromethyl-aniline.

    Carbamate Formation: The amino group of 3-amino-5-trifluoromethyl-aniline is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate ester.

The reaction conditions generally include:

    Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    Temperature: Room temperature to slightly elevated temperatures (20-40°C)

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous Flow Reactors: For better control over reaction conditions and scalability.

    Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The carbamate ester can be hydrolyzed to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Substituted derivatives of the original compound.

    Hydrolysis: 3-amino-5-trifluoromethyl-aniline and tert-butyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3-Amino-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this ester a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism by which (3-Amino-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester exerts its effects depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-5-trifluoromethyl-phenyl)-carbamic acid methyl ester
  • (3-Amino-5-trifluoromethyl-phenyl)-carbamic acid ethyl ester
  • (3-Amino-5-trifluoromethyl-phenyl)-carbamic acid isopropyl ester

Uniqueness

Compared to its analogs, (3-Amino-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester offers a balance of steric hindrance and electronic effects due to the tert-butyl group. This can result in different reactivity and stability profiles, making it unique for specific applications.

Properties

IUPAC Name

tert-butyl N-[3-amino-5-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-9-5-7(12(13,14)15)4-8(16)6-9/h4-6H,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNCWFCSNVHPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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